molecular formula C4H3NO4 B081320 3-Hydroxyisoxazole-5-carboxylic acid CAS No. 13626-60-3

3-Hydroxyisoxazole-5-carboxylic acid

Cat. No. B081320
CAS RN: 13626-60-3
M. Wt: 129.07 g/mol
InChI Key: VOCWBIGTEMMVGZ-UHFFFAOYSA-N
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Description

3-Hydroxyisoxazole-5-carboxylic acid is a specialty chemical . It is commonly used in research and development .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyisoxazole-5-carboxylic acid is C4H3NO4 . Its average mass is 129.071 Da and its monoisotopic mass is 129.006210 Da .


Chemical Reactions Analysis

Isoxazole synthesis, including that of 3-Hydroxyisoxazole-5-carboxylic acid, typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

3-Hydroxyisoxazole-5-carboxylic acid has a density of 1.7±0.1 g/cm^3, a boiling point of 462.7±30.0 °C at 760 mmHg, and a flash point of 233.6±24.6 °C . It has 5 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Drug Discovery
    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
    • It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
    • Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
    • The disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
    • Therefore, it’s imperative to develop alternate metal-free synthetic routes .
  • Chemical Properties and Potential Uses
    • 3-Hydroxyisoxazole-5-carboxylic acid is a chemical compound with the formula C4H3NO4 .
    • It has a molecular weight of 129.07 .
    • It has high GI absorption and is very soluble .
    • It’s available for purchase for research purposes .
    • It’s also related to 3-Hydroxyisoxazole-5-carboxylic acid methyl ester .
  • Chemical Synthesis
    • 3-Hydroxyisoxazole-5-carboxylic acid is a chemical compound with the formula C4H3NO4 .
    • It has a molecular weight of 129.07 .
    • It’s available for purchase for research purposes .
    • It’s also related to 3-Hydroxyisoxazole-5-carboxylic acid methyl ester .

Safety And Hazards

The safety information for 3-Hydroxyisoxazole-5-carboxylic acid includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

3-oxo-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCWBIGTEMMVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494752
Record name 3-Oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisoxazole-5-carboxylic acid

CAS RN

13626-60-3
Record name 3-Hydroxyisoxazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13626-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JW Hines Jr, CH Stammer - Journal of Medicinal Chemistry, 1977 - ACS Publications
… The first, involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine, had previously been reported to give the 3-hydroxyisoxazole-5-carboxylic acid (4a). In the …
Number of citations: 17 pubs.acs.org
A Dinner - Journal of Medicinal Chemistry, 1977 - ACS Publications
… The first, involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine, had previously been reported to give the 3-hydroxyisoxazole-5-carboxylic acid (4a). In the …
Number of citations: 38 pubs.acs.org
M Kono, T Oda, M Tawada, T Imada, Y Banno… - Bioorganic & Medicinal …, 2018 - Elsevier
… The racemate of 10 was synthesized by acidic deprotection of 44 and subsequent acylation with 3-hydroxyisoxazole-5-carboxylic acid. The target eutomer was obtained by chiral HPLC …
Number of citations: 18 www.sciencedirect.com
J Shirai, Y Tomata, M Kono, A Ochida, Y Fukase… - Bioorganic & Medicinal …, 2018 - Elsevier
… A mixture of 54 (100 mg, 0.29 mmol), 3-hydroxyisoxazole-5-carboxylic acid (45.2 mg, 0.35 mmol), Hunig’s Base (0.102 mL, 0.58 mmol), HATU (133 mg, 0.35 mmol), and DMF (2.0 mL) …
Number of citations: 22 www.sciencedirect.com
LF Yu, HK Zhang, H Gunosewoyo… - ACS medicinal …, 2012 - ACS Publications
… 3-Hydroxyisoxazole-5-carboxylic acid methyl ester (16) and Boc-protected 2(S)-azetidinylmethanol or 2(S)-pyrrolidinylmethanol underwent Mitsunobu reaction to form 3-…
Number of citations: 12 pubs.acs.org
LF Yu, W Tückmantel, JB Eaton… - Journal of medicinal …, 2012 - ACS Publications
… Intermediate 16 was formed via the Mitsunobu reaction of Boc-protected 2(S)-azetidinylmethanol (15) and 3-hydroxyisoxazole-5-carboxylic acid methyl ester (14), which was in turn …
Number of citations: 46 pubs.acs.org
JJ Shi, KH Jia, H Sun, H Gunosewoyo, F Yang… - …, 2021 - Wiley Online Library
… to the synthesis of compounds 13–25 (Scheme 1), ethanolamine 31 and N-methylethanolamine 32 underwent sequential Mitsunobu reaction with 3-hydroxyisoxazole-5-carboxylic acid …

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